Tetrakis(acetonitrile)copper(I) hexafluorophosphate

Beschreibung

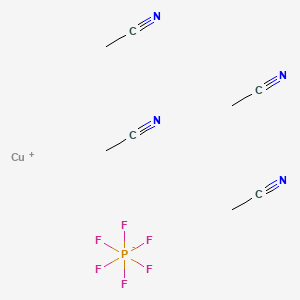

Tetrakis(acetonitrile)copper(I) hexafluorophosphate is a salt with the chemical formula [Cu(CH₃CN)₄]PF₆. It is a colorless solid that is widely used in the synthesis of other copper complexes. The cation [Cu(CH₃CN)₄]⁺ is a well-known example of a transition metal nitrile complex .

Eigenschaften

CAS-Nummer |

64443-05-6 |

|---|---|

Molekularformel |

C8H12CuF6N4P |

Molekulargewicht |

372.72 g/mol |

IUPAC-Name |

acetonitrile;copper(1+);hexafluorophosphate |

InChI |

InChI=1S/4C2H3N.Cu.F6P/c4*1-2-3;;1-7(2,3,4,5)6/h4*1H3;;/q;;;;+1;-1 |

InChI-Schlüssel |

GNQXUMGHBSAQBV-UHFFFAOYSA-N |

SMILES |

CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+] |

Kanonische SMILES |

CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The compound is generally produced by the addition of hexafluorophosphoric acid (HPF₆) to a suspension of copper(I) oxide in acetonitrile. The reaction is highly exothermic and may bring the solution to a boil. The reaction can be represented as follows :

[ \text{Cu}_2\text{O} + 2 \text{HPF}_6 + 8 \text{CH}_3\text{CN} \rightarrow 2 [\text{Cu}(\text{CH}_3\text{CN})_4]\text{PF}_6 + \text{H}_2\text{O} ]

Upon crystallization, the resulting microcrystals should be white, though a blue tinge is common, indicating the presence of copper(II) impurities .

Industrial Production Methods

A new, environmentally friendly one-pot method for the synthesis of tetrakis(acetonitrile)copper(I) complexes with various counterions, including hexafluorophosphate, has been developed. This method uses water as a solvent and minimizes the amounts of toxic organic reagents .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(acetonitrile)copper(I) hexafluorophosphate undergoes various types of reactions, including:

Substitution: The complex forms di- and tri-acetonitrilo complexes with other counterions and is also a useful source of unbound copper(I).

Common Reagents and Conditions

Common reagents used in reactions with this compound include aryl aldehydes, dimedone, and urazole or phthalhydrazide . The conditions often involve the use of acetonitrile as a solvent and may require heating .

Major Products

Major products formed from these reactions include triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives .

Wissenschaftliche Forschungsanwendungen

Tetrakis(acetonitrile)copper(I) hexafluorophosphate has a wide range of applications in scientific research, including:

Copper Precursor: It is used as a precursor for the formation of copper sulfide/cadmium sulfide nanorod junctions by cationic exchange processes.

Luminescent Materials: It is used to prepare luminescent pseudo-polymorphs and other luminescent materials.

Hydrosilylation: It is used in the hydrosilylation of carbonyl compounds.

Wirkmechanismus

The acetonitrile ligands in tetrakis(acetonitrile)copper(I) hexafluorophosphate protect the copper(I) ion from oxidation to copper(II). these ligands are rather poorly bound, allowing the complex to form di- and tri-acetonitrilo complexes with other counterions. This property makes it a useful source of unbound copper(I) for various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

- Tetrakis(acetonitrile)copper(I) tetrafluoroborate

- Tetrakis(acetonitrile)copper(I) perchlorate

- Tetrakis(acetonitrile)copper(I) nitrate

Uniqueness

Tetrakis(acetonitrile)copper(I) hexafluorophosphate is unique due to its specific counterion, hexafluorophosphate, which provides distinct properties and reactivity compared to other similar compounds with different counterions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.